

# 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

## chemical structure

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### Compound of Interest

**Compound Name:** 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride

**Cat. No.:** B047696

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An In-depth Technical Guide to **2,3-Dihydro-1-benzofuran-5-sulfonyl Chloride**: A Privileged Scaffold Intermediate for Drug Discovery

## Abstract

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth analysis of a key reactive intermediate, **2,3-Dihydro-1-benzofuran-5-sulfonyl chloride**. We will explore its chemical structure, physicochemical properties, detailed synthetic protocols, and its pivotal role as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

## Introduction: The Significance of the 2,3-Dihydrobenzofuran Core

The fusion of a dihydrofuran ring with a benzene nucleus imparts a rigid, three-dimensional conformation that is ideal for targeted interactions with biological macromolecules.<sup>[1]</sup> This structural motif is present in numerous natural products and clinically significant pharmaceuticals, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.<sup>[2][3]</sup>

**2,3-Dihydro-1-benzofuran-5-sulfonyl chloride** (CAS No. 115010-11-2) is a highly valuable derivative. The presence of the electrophilic sulfonyl chloride group at the 5-position of this privileged scaffold provides a reactive handle for a variety of chemical transformations, most notably the synthesis of sulfonamides. Sulfonamides themselves are a critical class of therapeutic agents with applications ranging from antibacterials to diuretics and anticancer agents.<sup>[4][5]</sup> This guide serves to consolidate the technical knowledge required to effectively synthesize, handle, and utilize this key intermediate in a research and development setting.

## Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and physical characteristics.

### Chemical Structure

The formal IUPAC name for the compound is **2,3-dihydro-1-benzofuran-5-sulfonyl chloride**. Its structure consists of the heterocyclic 2,3-dihydrobenzofuran system with a chlorosulfonyl (-SO<sub>2</sub>Cl) group attached to the C5 position of the benzene ring.

Caption: Chemical Structure of **2,3-Dihydro-1-benzofuran-5-sulfonyl chloride**.

### Physicochemical Data

A summary of key identifiers and physical properties is provided below. It is important to note that as a reactive intermediate, extensive physical property data is not always available in peer-reviewed literature.

Property	Value	Source
CAS Number	115010-11-2	<a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub> S	<a href="#">[6]</a>
Molecular Weight	218.65 g/mol	<a href="#">[6]</a>
Appearance	White to light yellow/green powder/crystal	<a href="#">[6]</a>
Melting Point	83.0 - 87.0 °C	<a href="#">[6]</a>
Purity	>98.0% (GC) is commercially available	<a href="#">[6]</a>
Solubility	Soluble in chlorinated solvents (DCM, chloroform), THF, DMF	Inferred from reactivity
Storage	Refrigerated (0-10°C) under an inert atmosphere	<a href="#">[6]</a>

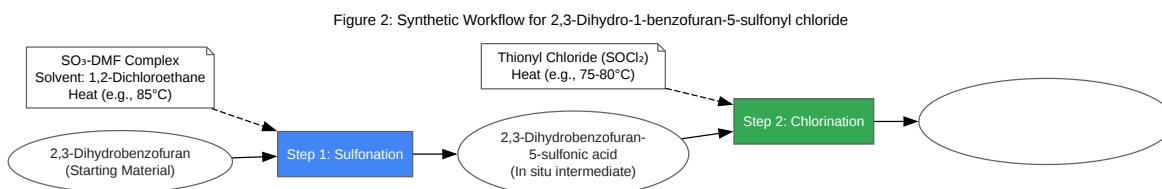
## Synthesis and Mechanism

The preparation of **2,3-Dihydro-1-benzofuran-5-sulfonyl chloride** is reliably achieved via a two-step, one-pot process starting from the commercially available 2,3-dihydrobenzofuran. The causality of this synthetic choice is rooted in the well-established reactivity of aromatic systems towards sulfonation and the subsequent conversion of sulfonic acids to sulfonyl chlorides.

## Synthetic Workflow

The process involves two primary transformations:

- Sulfonation: An electrophilic aromatic substitution where the aromatic ring of 2,3-dihydrobenzofuran attacks a potent sulfonating agent.
- Chlorination: Conversion of the resulting sulfonic acid intermediate into the more reactive sulfonyl chloride.



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Caption: A high-level overview of the two-step synthesis process.

## Detailed Experimental Protocol

The following protocol is adapted from the procedure described in European Patent EP 0 583 960 A2.<sup>[1]</sup> This method is advantageous as it avoids the use of more hazardous reagents like fuming sulfuric acid or chlorosulfonic acid directly on the starting material.

### Materials:

- 2,3-Dihydrobenzofuran (1.0 eq)
- Sulfur trioxide-N,N-dimethylformamide (SO<sub>3</sub>-DMF) complex (1.2 eq)
- 1,2-Dichloroethane (DCE) or N,N-Dimethylformamide (DMF) as solvent
- Thionyl chloride (SOCl<sub>2</sub>) (1.2 eq)
- Nitrogen or Argon gas for inert atmosphere

### Procedure:

- Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the sulfur trioxide-N,N-dimethylformamide complex (1.2 eq) and the solvent (e.g., 1,2-dichloroethane, approx. 3-4 mL per gram of starting material).

- **Addition of Starting Material:** Stir the resulting slurry or solution at room temperature. Add 2,3-dihydrobenzofuran (1.0 eq) dropwise to the mixture.
- **Sulfonation Reaction:** Slowly heat the reaction mixture to 85°C. The progress of the sulfonation can be monitored by thin-layer chromatography (TLC). Maintain this temperature for several hours until the starting material is consumed.
- **Chlorination Step:** Cool the reaction mixture to approximately 60°C. Carefully add thionyl chloride (1.2 eq) dropwise. An initial drop in temperature may be observed.
- **Reaction Completion:** After the addition is complete, slowly heat the mixture to 75-80°C and maintain this temperature for approximately 2-3 hours.
- **Work-up and Isolation:** After cooling to room temperature, the reaction mixture is typically quenched by carefully pouring it into ice-water. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude **2,3-Dihydro-1-benzofuran-5-sulfonyl chloride** can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) if necessary.

**Causality and Self-Validation:** The use of the SO<sub>3</sub>-DMF complex provides a milder, more controlled sulfonation, minimizing charring and side reactions compared to harsher reagents. The subsequent in-situ conversion with thionyl chloride is a standard and high-yielding method for preparing sulfonyl chlorides from sulfonic acids. The identity and purity of the final product are validated through characterization.

## Characterization and Spectroscopic Data

While detailed, assigned spectra are not widely published, the identity of the compound can be unequivocally confirmed using standard analytical techniques.

Technique	Expected Observations
<sup>1</sup> H NMR	Aromatic Region ( $\delta$ 7.0-8.0 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The protons ortho and para to the electron-withdrawing -SO <sub>2</sub> Cl group will be shifted downfield compared to the precursor. Aliphatic Region ( $\delta$ 3.0-5.0 ppm): Two triplets corresponding to the -CH <sub>2</sub> -CH <sub>2</sub> -O- protons of the dihydrofuran ring. Expect a triplet around $\delta$ 4.6 ppm (Ar-O-CH <sub>2</sub> ) and another around $\delta$ 3.2 ppm (Ar-CH <sub>2</sub> -CH <sub>2</sub> ).
<sup>13</sup> C NMR	Aromatic Region ( $\delta$ 110-165 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the sulfonyl group (C5) and the ipso-carbon of the ether linkage (C7a) will be significantly affected. Aliphatic Region ( $\delta$ 25-75 ppm): Two signals corresponding to the methylene carbons of the dihydrofuran ring (C2 and C3).
FT-IR (cm <sup>-1</sup> )	$\sim$ 1370 & $\sim$ 1175 cm <sup>-1</sup> : Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonyl chloride group. $\sim$ 3100-3000 cm <sup>-1</sup> : Aromatic C-H stretching. $\sim$ 2980-2850 cm <sup>-1</sup> : Aliphatic C-H stretching. $\sim$ 1250 cm <sup>-1</sup> : Aryl-O-C asymmetric stretching.
Mass Spec.	FDMS (m/z): 218 (M <sup>+</sup> ). <a href="#">[1]</a> HRMS (ESI+): Calculated for C <sub>8</sub> H <sub>8</sub> ClO <sub>3</sub> S [M+H] <sup>+</sup> : 218.9877. The isotopic pattern for chlorine ( <sup>35</sup> Cl/ <sup>37</sup> Cl ratio of $\sim$ 3:1) should be observable for the molecular ion peak.

## Chemical Reactivity and Applications in Drug Discovery

The primary utility of **2,3-Dihydro-1-benzofuran-5-sulfonyl chloride** is as an electrophilic building block for introducing the dihydrobenzofuran scaffold into larger molecules.

## Core Reactivity: Synthesis of Sulfonamides

The sulfonyl chloride functional group is highly reactive towards nucleophiles. Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl byproduct.

Caption: General scheme for synthesizing sulfonamide derivatives.

## Role in Structure-Activity Relationship (SAR) Studies

This reactivity is paramount in drug discovery for generating libraries of analogs to probe structure-activity relationships (SAR). For a hypothetical target where the 2,3-dihydrobenzofuran core is a known binder, the sulfonyl chloride allows for the systematic exploration of the "southern" region of the molecule. By reacting it with a diverse panel of amines ( $R^1R^2NH$ ), chemists can investigate how changes in size, electronics, and hydrogen bonding potential at this position affect target affinity, selectivity, and pharmacokinetic properties.

Example Application: Darifenacin Analogs Darifenacin is a potent M3 muscarinic receptor antagonist used to treat overactive bladder. Its core structure contains the 2,3-dihydrobenzofuran moiety linked via an ethyl chain to a pyrrolidine ring. While the clinical compound is an acetamide, **2,3-Dihydro-1-benzofuran-5-sulfonyl chloride** is an ideal starting point for creating sulfonamide-based isosteres or for exploring alternative linker strategies to probe the binding pocket.

## Safety, Handling, and Storage

As a reactive sulfonyl chloride, proper handling is crucial for safety and for maintaining the integrity of the reagent.

- Hazard Class: Corrosive. Causes severe skin burns and eye damage.[\[6\]](#)

- **Moisture Sensitivity:** The compound reacts readily with water and atmospheric moisture to hydrolyze into the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
- **Handling:** Weigh and handle in a chemical fume hood. Avoid inhalation of dust or vapors.
- **Storage:** Store in a tightly sealed container in a refrigerator (0-10°C) under an inert atmosphere.<sup>[6]</sup>
- **Disposal:** Unused reagent should be quenched carefully by slow addition to a stirred, basic solution (e.g., sodium bicarbonate or sodium hydroxide) before disposal according to local regulations.

## Conclusion

**2,3-Dihydro-1-benzofuran-5-sulfonyl chloride** is a high-value, versatile intermediate that provides a direct route to incorporating the medicinally significant 2,3-dihydrobenzofuran scaffold into new chemical entities. Its straightforward synthesis and predictable reactivity with nucleophiles make it an essential tool for medicinal chemists engaged in lead optimization and SAR studies. A comprehensive understanding of its properties, synthesis, and handling, as outlined in this guide, is key to unlocking its full potential in the pursuit of novel therapeutics.

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